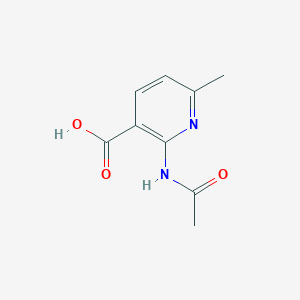amine hydrochloride](/img/structure/B15302225.png)
[1-(2,6-Dimethylphenoxy)propan-2-yl](methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylphenoxy)propan-2-ylamine hydrochloride is a chemical compound known for its applications in various fields, including medicine and industrial chemistry. This compound is often used for its pharmacological properties, particularly in the treatment of certain medical conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenoxy)propan-2-ylamine hydrochloride typically involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form 1-(2,6-dimethylphenoxy)-2-propanol. This intermediate is then reacted with methylamine to produce the final compound. The reaction conditions usually involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-Dimethylphenoxy)propan-2-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various substituted amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-(2,6-Dimethylphenoxy)propan-2-ylamine hydrochloride is used as a reagent in organic synthesis. It serves as an intermediate in the production of more complex molecules .
Biology
In biological research, this compound is studied for its effects on cellular processes. It is used in experiments to understand its interaction with biological molecules and its potential therapeutic effects .
Medicine
Medically, 1-(2,6-Dimethylphenoxy)propan-2-ylamine hydrochloride is known for its antiarrhythmic properties. It is used in the treatment of certain types of cardiac arrhythmias, helping to stabilize heart rhythms .
Industry
Industrially, this compound is used in the manufacture of pharmaceuticals and other chemical products. Its properties make it valuable in the production of various medicinal and industrial chemicals .
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethylphenoxy)propan-2-ylamine hydrochloride involves its interaction with sodium channels in cardiac cells. By blocking these channels, it helps to stabilize the cardiac membrane and prevent abnormal heart rhythms. This action is crucial in its use as an antiarrhythmic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mexiletine: A structurally similar compound with similar antiarrhythmic properties.
Lidocaine: Another compound used for its local anesthetic and antiarrhythmic effects.
Flecainide: Used in the treatment of various cardiac arrhythmias.
Uniqueness
What sets 1-(2,6-Dimethylphenoxy)propan-2-ylamine hydrochloride apart is its specific interaction with sodium channels, providing a unique profile of antiarrhythmic activity. Its pharmacokinetic properties, such as absorption and metabolism, also contribute to its distinct therapeutic effects .
Eigenschaften
Molekularformel |
C12H20ClNO |
|---|---|
Molekulargewicht |
229.74 g/mol |
IUPAC-Name |
1-(2,6-dimethylphenoxy)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-9-6-5-7-10(2)12(9)14-8-11(3)13-4;/h5-7,11,13H,8H2,1-4H3;1H |
InChI-Schlüssel |
YSTYEDGIPLXMKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)
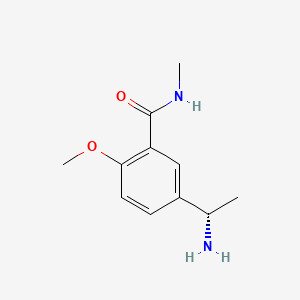
![2-Chloro-N-(1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)acetamide](/img/structure/B15302159.png)
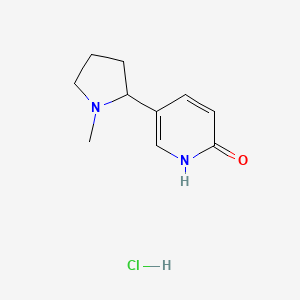
![Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate](/img/structure/B15302184.png)
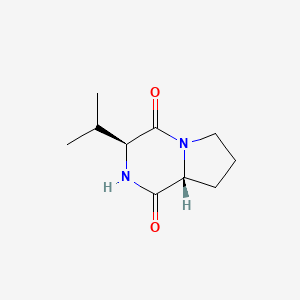
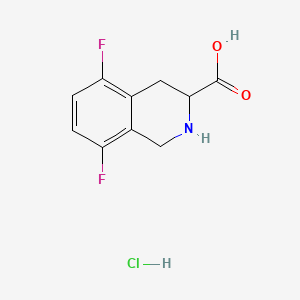
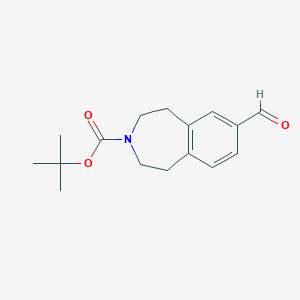
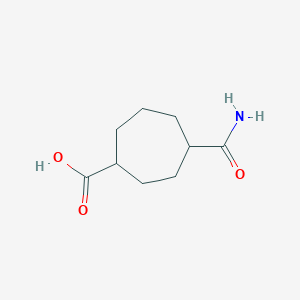
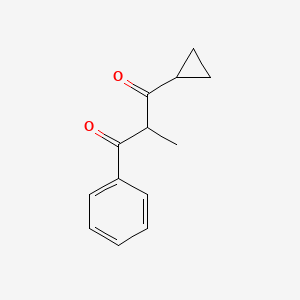
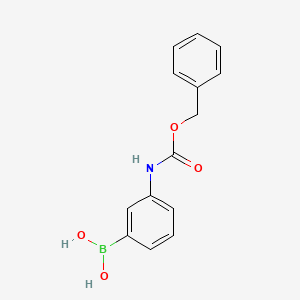
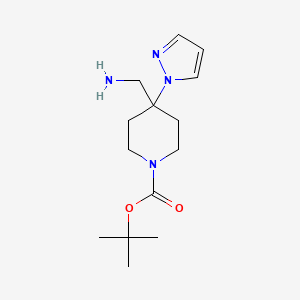
![N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine](/img/structure/B15302207.png)
